4-(2-メチル-1H-イミダゾール-1-イル)ベンゾニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

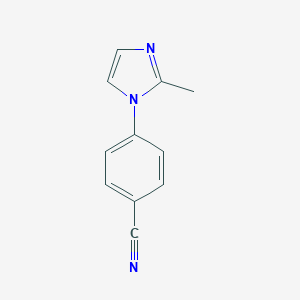

4-(2-methyl-1H-imidazol-1-yl)benzonitrile is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a benzonitrile moiety

科学的研究の応用

4-(2-methyl-1H-imidazol-1-yl)benzonitrile has several applications in scientific research:

作用機序

Target of Action

The compound “4-(2-methyl-1H-imidazol-1-yl)benzonitrile” is a derivative of imidazole . Imidazole derivatives are known to interact with a wide range of targets, including various enzymes and receptors, due to their broad range of chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interaction of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Result of Action

Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

化学反応の分析

Types of Reactions

4-(2-methyl-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

4-(1H-imidazol-1-yl)benzonitrile: Lacks the methyl group on the imidazole ring.

4-(1-methyl-1H-imidazol-2-yl)benzonitrile: Methyl group is positioned differently on the imidazole ring.

4-(1H-benzimidazol-2-yl)benzonitrile: Contains a benzimidazole ring instead of an imidazole ring.

Uniqueness

4-(2-methyl-1H-imidazol-1-yl)benzonitrile is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interaction profiles with biological targets and distinct properties in material science applications .

生物活性

4-(2-methyl-1H-imidazol-1-yl)benzonitrile is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C11H10N2 and a molecular weight of approximately 174.21 g/mol, this compound features a benzonitrile moiety linked to a 2-methyl-1H-imidazole ring. The structural characteristics of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile suggest its utility in various therapeutic applications, particularly in targeting kinases involved in cancer progression.

Synthesis

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile can be achieved through several methods, including:

- Suzuki-Miyaura coupling reaction : This method involves the coupling of a 2-methyl-1H-imidazole derivative with a 4-bromobenzonitrile precursor.

- Ullmann reaction : Another synthetic approach that can yield this compound effectively.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anti-Cancer Properties

Research indicates that 4-(2-methyl-1H-imidazol-1-yl)benzonitrile exhibits significant anti-cancer properties, primarily through its inhibitory effects on specific kinases. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer. Studies have demonstrated that derivatives of this compound can inhibit kinase activity, thereby potentially curbing cancer cell proliferation.

Table 1: Summary of Biological Activities

Antiparasitic Activity

Recent studies have explored the antiparasitic potential of imidazole derivatives, including those structurally related to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. In vitro tests against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis have shown promising results, indicating that modifications to the imidazole scaffold can enhance activity against these pathogens .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : A study focused on phenyl-imidazole derivatives found that modifications could lead to more potent inhibitors of IDO, an enzyme implicated in immune suppression in cancer. This research underscores the importance of structural variations in enhancing biological activity .

- Aldosterone Synthase Inhibition : Compounds similar to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile have been identified as selective inhibitors of aldosterone synthase (CYP11B2). This activity suggests potential applications in treating conditions like hypertension and heart failure .

Future Directions

Despite the promising biological activities associated with 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future exploration include:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : Initiating clinical studies to assess efficacy and safety in human subjects.

特性

IUPAC Name |

4-(2-methylimidazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMJRKMLLLJOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566845 |

Source

|

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122957-50-0 |

Source

|

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。